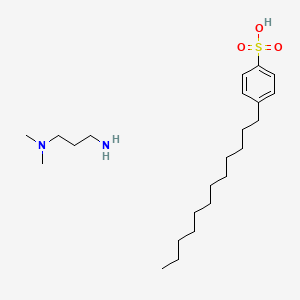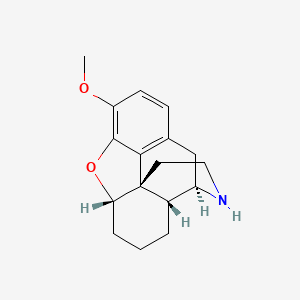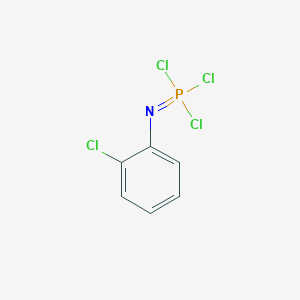
5-Fluoro-2,6-dioxohexahydropyrimidin-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetoxy-5-fluoro-5,6-dihydrouracil is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds that are essential components of nucleic acids, such as DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-acetoxy-5-fluoro-5,6-dihydrouracil typically involves the fluorination of uracil derivatives. One common method is the reaction of uracil with acetylhypofluorite and fluorine in acetic acid. This reaction yields two stereoisomers, cis and trans, of 6-acetoxy-5-fluoro-5,6-dihydrouracil . The reaction conditions, such as the presence of acetate ions, influence the stereochemistry of the products.
Industrial Production Methods: Industrial production of 6-acetoxy-5-fluoro-5,6-dihydrouracil may involve similar synthetic routes but on a larger scale. The use of high-performance liquid chromatography (HPLC) with diode array detection is often employed for the analysis and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Acetoxy-5-fluoro-5,6-dihydrouracil undergoes various chemical reactions, including substitution and elimination reactions. The compound reacts with alcohols (ROH) under acidic conditions, leading to the replacement of the acetoxy group with different alkoxy groups .
Common Reagents and Conditions: Common reagents used in these reactions include alcohols such as methanol, ethanol, and butanol. The reactions are typically carried out under acidic conditions, and the stereochemistry of the products can vary depending on the reaction conditions .
Major Products: The major products formed from these reactions are the corresponding alkoxy derivatives of 5-fluoro-5,6-dihydrouracil. The cis and trans isomers of these derivatives exhibit different stabilities and reactivities .
Applications De Recherche Scientifique
6-Acetoxy-5-fluoro-5,6-dihydrouracil has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, fluorinated pyrimidines are studied for their potential as anticancer agents. The compound’s ability to inhibit thymidylate synthase, an enzyme involved in DNA synthesis, makes it a valuable candidate for cancer treatment .
In addition to its use in cancer research, 6-acetoxy-5-fluoro-5,6-dihydrouracil is also used in studies related to nucleic acid metabolism and the development of antiviral drugs .
Mécanisme D'action
The primary mechanism of action of 6-acetoxy-5-fluoro-5,6-dihydrouracil involves the inhibition of thymidylate synthase. By blocking this enzyme, the compound disrupts the synthesis of thymidine monophosphate (dTMP), a nucleotide required for DNA replication . This inhibition leads to the depletion of dTMP and ultimately results in cell death, particularly in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 6-acetoxy-5-fluoro-5,6-dihydrouracil include other fluorinated pyrimidines such as 5-fluorouracil (5-FU) and its derivatives . These compounds share similar mechanisms of action and are used in cancer treatment.
Uniqueness: What sets 6-acetoxy-5-fluoro-5,6-dihydrouracil apart from other fluorinated pyrimidines is its specific stereochemistry and the presence of the acetoxy group. These structural features influence its reactivity and biological activity, making it a unique compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
56311-36-5 |
|---|---|
Formule moléculaire |
C6H7FN2O4 |
Poids moléculaire |
190.13 g/mol |
Nom IUPAC |
(5-fluoro-2,6-dioxo-1,3-diazinan-4-yl) acetate |
InChI |
InChI=1S/C6H7FN2O4/c1-2(10)13-5-3(7)4(11)8-6(12)9-5/h3,5H,1H3,(H2,8,9,11,12) |
Clé InChI |
DHCMCKURNMYGIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(C(=O)NC(=O)N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


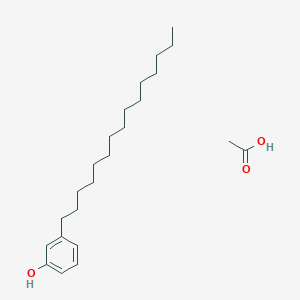
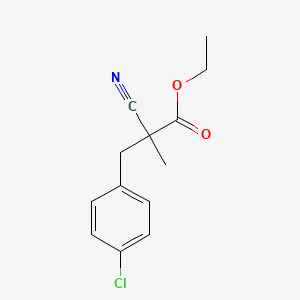
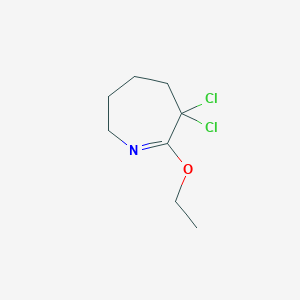
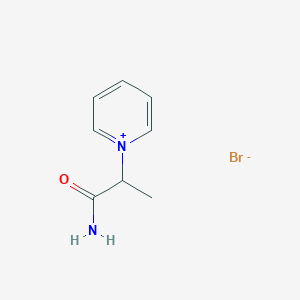
![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
![[(2-Methoxyphenyl)methyl]diazene](/img/structure/B14639287.png)
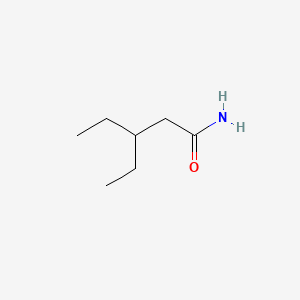
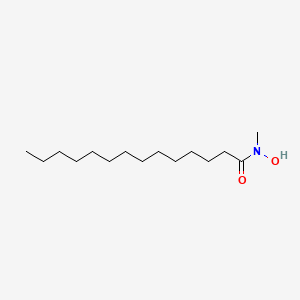
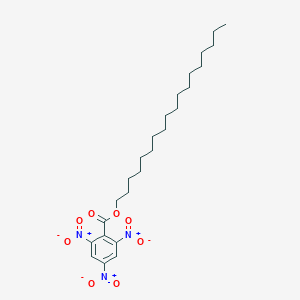
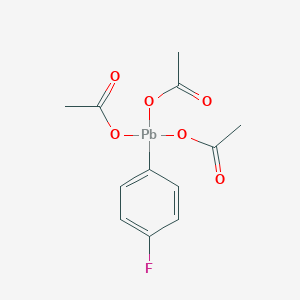
![1-[3-(Benzyloxy)-6-hydroxy-2,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14639330.png)
